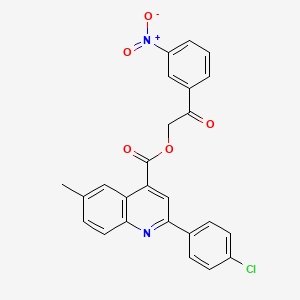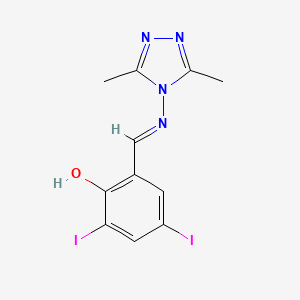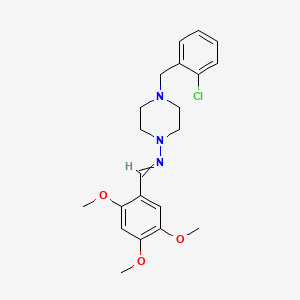![molecular formula C15H16N4O B11666905 N'-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11666905.png)
N'-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice can be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone bond back to the corresponding hydrazine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are pyrazine-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde.
Substitution: The major products are substituted derivatives of the original compound, such as nitro or halogenated compounds.
Scientific Research Applications
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-[4-(Methyl)phenyl]methylidene]pyrazine-2-carbohydrazide
- N’-[(Z)-[4-(Ethyl)phenyl]methylidene]pyrazine-2-carbohydrazide
- N’-[(Z)-[4-(Butyl)phenyl]methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-11(2)13-5-3-12(4-6-13)9-18-19-15(20)14-10-16-7-8-17-14/h3-11H,1-2H3,(H,19,20)/b18-9- |
InChI Key |
NXTBPUYKCPMAFP-NVMNQCDNSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11666841.png)
![4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11666844.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11666856.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11666864.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11666880.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666884.png)
![N'-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666885.png)
![2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B11666888.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666891.png)

![10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11666899.png)
![ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11666902.png)
